molecular formula C10H11N2D3 B196464 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine CAS No. 69980-24-1

3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine

Cat. No. B196464
CAS RN: 69980-24-1
M. Wt: 165.25 g/mol
InChI Key: SNICXCGAKADSCV-FIBGUPNXSA-N
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Description

3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine is a compound with the molecular formula C10H11N2D3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The molecular weight of 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine is 165.25 g/mol. Other physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry :

    • Pyrrolidines, including compounds similar to 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine, have significant biological effects and are used in medicine. They are synthesized through [3+2] cycloaddition, offering potential applications in drug development and other industrial uses like dyes and agrochemicals (Żmigrodzka et al., 2022).
    • The synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, is crucial in medicinal chemistry due to its rigidity and importance in drug design (Smaliy et al., 2011).
    • Novel 4-Pyrrolidin-3-cyanopyridine derivatives, related to the target compound, have been synthesized and shown to possess antimicrobial activity, highlighting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
  • Material Science and Optoelectronics :

    • Pyrrolidine derivatives have been used in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating their utility in advanced material applications (Li et al., 2016).
    • The complexes formed by pyridine and pyrazole derivatives have shown promise in optical devices and photonic conversion media due to their luminescent properties, which could be applicable to compounds like 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine (Stan et al., 2015).
  • Catalysis and Chemical Reactions :

    • Pyrrolidine rings, including those in related compounds, are highly versatile in catalytic asymmetric 1,3-dipolar cycloaddition reactions, providing access to various stereochemical patterns in enantioselective synthesis (Adrio & Carretero, 2019).
    • Derivatives of pyrrolidin-2-yl compounds have been studied for their potential as catalysts in asymmetric Michael addition reactions, indicating their relevance in catalytic processes (Yan-fang, 2008).

Future Directions

The pyrrolidine scaffold, which is part of 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine, is of great interest in drug discovery . Future research could focus on exploring the potential of this compound in the treatment of various diseases.

properties

IUPAC Name

3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442666
Record name DL-Nicotine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine

CAS RN

69980-24-1
Record name DL-Nicotine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2′-cyanonicotine 3 (324 mg, 1.73 mmol) in toluene (12.4 mL) was treated at −78° C. with DIBALH (8.65 mL of a 1.0 M solution in hexane, 8.65 mmol). After the reaction mixture had been stirred for an additional 3 h at −78° C., it was quenched by slow addition of saturated aqueous solution of NH4Cl. The resulting mixture was allowed to warm to room temperature. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (CH2Cl2/CH3OH/NH4OH concd 95:5:0.1) to give (±)-2′-aminomethylnicotine 8 as a clear oil (195.1 mg, 1.02 mmol, 59%) as well as nicotine (11 mg, 0.07 mmol, 4%). 1H NMR (300 MHz, CDCl3): δ=8.60 (d, 1H, J=2.7 Hz, ArH), 8.48 (dd, 1H, J=1.8, 4.8 Hz, ArH), 7.64 (dt, 1H, J=8.1, 1.8 Hz, ArH), 7.28 (ddd, 1H, J=8.1, 4.8, 0.9 Hz, ArH), 3.21 (d, 1H, J=12.9 Hz), 3.03 (d, 1H, J=12.9 Hz), 3.00 (m, 1H), 2.74 (m, 1H), 2.18 (m, 2H), 2.17 (s, 3H, NCH3), 1.93 (m, 2H), 1.32 (bs, 2H, NH2). —13C NMR (75.3 MHz, CDCl3): δ=149.1 (CH), 148.0 (CH), 138.3 (C), 135.0 (CH), 123.2 (CH), 68.0 (C), 54.8 (CH2), 46.5 (CH2), 36.5 (CH2), 35.5 (CH3), 22.5 (CH2). HRMS (ESI) m/z: found for [M+H]+ 192.1490. Calcd for C11H17N3 192.1495.
Quantity
324 mg
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solution
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0 (± 1) mol
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12.4 mL
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Yield
4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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